2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as benzothiazole derivatives and naphthalene-based precursors. These intermediates are then subjected to cyclization reactions under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one stands out due to its unique combination of structural features. Similar compounds include:
Benzothiazole derivatives: Known for their biological activity and use in medicinal chemistry.
Naphthalene derivatives: Commonly used in the synthesis of dyes and pharmaceuticals.
Pyrazolopyridine derivatives: Studied for their potential therapeutic applications.
The uniqueness of this compound lies in its ability to combine the properties of these different moieties, leading to a compound with diverse and potentially valuable applications.
Properties
Molecular Formula |
C23H14N4OS |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-naphthalen-1-yl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C23H14N4OS/c28-22-20-17(16-9-5-7-14-6-1-2-8-15(14)16)12-13-24-21(20)26-27(22)23-25-18-10-3-4-11-19(18)29-23/h1-13H,(H,24,26) |
InChI Key |
YVDYUEVVRXORIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C(=NC=C3)NN(C4=O)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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